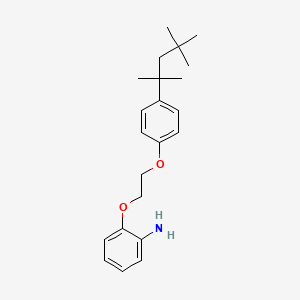
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.498 g/mol . This compound is known for its unique structure, which includes a tert-octylphenoxy group and an aniline moiety connected by an ethoxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline typically involves the reaction of 4-tert-octylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate . This reaction forms an intermediate, which is then reacted with aniline to produce the final compound. The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure a high yield of the desired product.
Chemical Reactions Analysis
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(4-Tert-octylphenoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The tert-octylphenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-(2-(4-Tert-octylphenoxy)ethoxy)aniline can be compared with other similar compounds, such as:
4-tert-Octylphenol: This compound shares the tert-octylphenoxy group but lacks the ethoxy and aniline moieties.
2-(2-(4-tert-Octylphenoxy)ethoxy)ethanol: This compound has a similar structure but contains an ethanol group instead of an aniline moiety.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: This compound has a different substituent on the phenoxy group but shares the ethoxy and aniline moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
114203-82-6 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C22H31NO2/c1-21(2,3)16-22(4,5)17-10-12-18(13-11-17)24-14-15-25-20-9-7-6-8-19(20)23/h6-13H,14-16,23H2,1-5H3 |
InChI Key |
SNURMEDSOLSWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



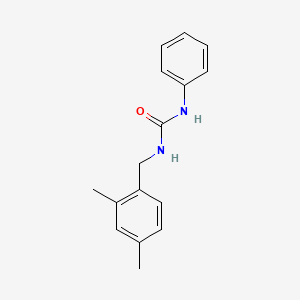
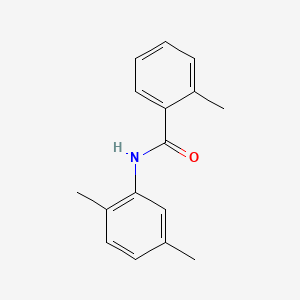


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
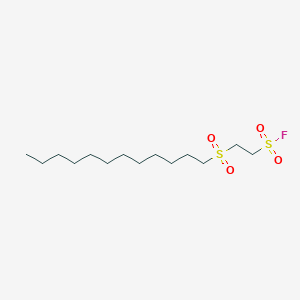

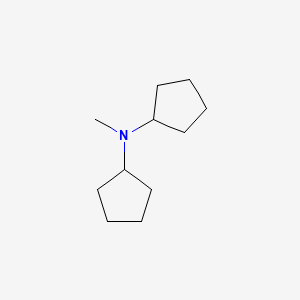

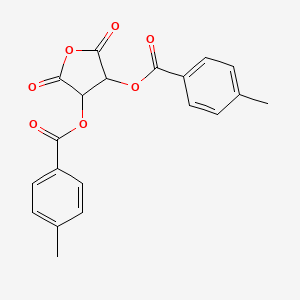
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
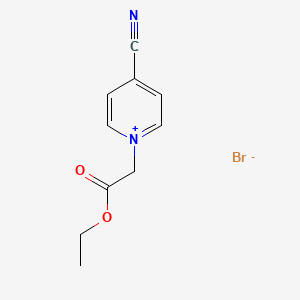
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
